molecular formula C9H5F6NO2 B164087 Methyl 2,6-bis(trifluoromethyl)nicotinate CAS No. 137144-34-4

Methyl 2,6-bis(trifluoromethyl)nicotinate

Cat. No. B164087
Key on ui cas rn: 137144-34-4
M. Wt: 273.13 g/mol
InChI Key: BKYHVDITRURZCZ-UHFFFAOYSA-N
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Patent
US04747871

Procedure details

20 g (0.065 mole) of the product of Example 6 in 100 ml of methanol was hydrogenated for 2 days at room temperature and at 50 p.s.i. in the presence of 2 g of 10% Pd/C. The catalyst was filtered off and the solvent from the filtrate was removed under vacuum. The residue was taken up in ethyl ether, washed with H2O, 2X with sat. NaHCO3, 2X with H2O and dried over MgSO4. The ether was removed under vacuum and the residue was purified by HPLC (15% Et. Acet./Hexane) to yield 11.3 g (64%) of a clear liquid.
Name
product
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[C:8]([C:9]([O:11][CH3:12])=[O:10])=[C:7](Cl)[CH:6]=[C:5]([C:14]([F:17])([F:16])[F:15])[N:4]=1>CO.[Pd]>[F:18][C:2]([F:1])([F:19])[C:3]1[C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=[C:5]([C:14]([F:17])([F:16])[F:15])[N:4]=1

Inputs

Step One
Name
product
Quantity
20 g
Type
reactant
Smiles
FC(C1=NC(=CC(=C1C(=O)OC)Cl)C(F)(F)F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent from the filtrate was removed under vacuum
WASH
Type
WASH
Details
washed with H2O, 2X with sat. NaHCO3, 2X with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The ether was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by HPLC (15% Et. Acet./Hexane)

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NC(=CC=C1C(=O)OC)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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